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Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease with limited

treatment options. The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR)

signaling pathway has been identified as playing a significant role in IPF pathogenesis, driving fibroblast

proliferation and collagen synthesis [1] [2]. Omipalisib (GSK2126458) is a potent, selective, orally available

dual inhibitor of PI3K and mTOR that has demonstrated potential as an anti-fibrotic agent in IPF [1] [2].

This protocol details the application of omipalisib in preclinical and clinical IPF research, with a specific

focus on the analysis of bronchoalveolar lavage (BAL) fluid and cells to assess target engagement and

pharmacodynamic effects. BAL analysis provides a minimally invasive window into the lung

microenvironment, allowing researchers to directly measure drug concentration and biochemical changes in

response to PI3K/mTOR pathway inhibition [1] [3].

Mechanism of Action and Signaling Pathway

Omipalisib exerts its effects through complete inhibition of the PI3K/AKT/mTOR signaling axis. As a

highly potent ATP-competitive inhibitor, it targets all class I PI3K isoforms (p110α, p110β, p110γ, p110σ) as

well as both mTORC1 and mTORC2 complexes [4] [2]. This dual inhibition completely deactivates AKT, a

central node in the pathway that regulates cell proliferation, survival, and metabolism [5].

The diagram below illustrates the signaling pathway targeted by omipalisib and its effects on IPF-relevant

cellular processes:
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Figure 1. Omipalisib Mechanism of Action in IPF. The diagram illustrates how omipalisib inhibits

PI3K and mTOR signaling, disrupting processes central to IPF progression like fibroblast proliferation
and collagen synthesis. Measurable downstream effects such as glycolytic metabolism and FDG

uptake provide key pharmacodynamic biomarkers [1] [4] [2].

Quantitative Data Summary from Preclinical and
Clinical Studies
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Table 1: Omipalisib Pharmacokinetic and Pharmacodynamic
Parameters in IPF

Parameter 0.25 mg BID 1 mg BID 2 mg BID Matrix
Assessment
Method

Most Common AE
(Diarrhea)

Not reported Not reported 4 participants Clinical Adverse event

monitoring [1]

Metabolic Effects Dose-related

increases

Dose-related

increases

Dose-related

increases

Blood Insulin & glucose

monitoring [1]

pAKT/AKT
Inhibition

+ ++ +++ BAL cells

& PRP

Meso Scale

Discovery assay
[1]

PIP3/PIP2
Inhibition

+ ++ +++ BAL cells Mass
spectrometry [1]

¹⁸F-FDG-PET
Reduction

+ ++ +++ Fibrotic
lung

areas

Target-to-
background ratio

[1]

BAL Cell
Concentration

Not specified Not specified Measurable BAL cell

pellet

HPLC/MS-MS [1]

Table 2: Key Cellular Efficacy Findings of Omipalisib in Disease-
Relevant Models

Experimental
Model

Cell Type/Line Key Findings IC₅₀/EC₅₀ Assay Type

IPF Human
Model

Primary human lung

fibroblasts

Attenuated fibroblast

proliferation and TGF-β
induced collagen

synthesis

Not specified Cell

proliferation &
collagen
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Experimental
Model

Cell Type/Line Key Findings IC₅₀/EC₅₀ Assay Type

synthesis [1]
[2]

Ex Vivo IPF
Model

Precision-cut lung
slices (IPF tissue)

Reduced fibroblast
proliferation and TGF-β

induced collagen
synthesis

Not specified Ex vivo tissue
culture [1]

ESCC Model KYSE150, KYSE70,
KYSE180,

KYSE520

Induced G0/G1 cell cycle
arrest and apoptosis;

disrupted
PI3K/AKT/mTOR & ERK

signaling

Sub-
micromolar

range (cell-
dependent)

MTT, flow
cytometry,

clone formation
[4]

NCM Model Clonogenic

nevomelanocytes

Prevented colony

formation; induced
autophagic cell death;

dependent on IGF1/bFGF
signaling

Not specified Colony

formation
assay [5]

Detailed Experimental Protocols

Protocol 1: Bronchoalveolar Lavage (BAL) Collection and
Processing for Omipalisib Pharmacodynamics

This protocol is adapted from the methods described in the randomised, placebo-controlled study of

omipalisib in IPF subjects [1].

Materials:

Sterile 0.9% saline solution
Bronchoscope with appropriate accessories

Sterile collection traps
Ice bath
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Refrigerated centrifuge

Cell culture reagents (RPMI 1640 medium, fetal bovine serum)

Procedure:

Pre-BAL Imaging: Conduct ¹⁸F-FDG-PET/CT scans at least 2 days before BAL to establish baseline
and avoid interference with imaging signals [1].

Lavage Procedure:
Instill four successive 60 mL aliquots of pre-warmed sterile 0.9% saline into a subsegment of

the right middle lobe via bronchoscope.
Gently aspirate BAL fluid (BALF) after each instillation.

Pool all aspirates into a sterile container on ice [1].
Sample Processing:

Transfer BALF to laboratory on ice immediately after collection.
Centrifuge BALF at 400 × g for 10 minutes at 4°C to separate cells from supernatant.

Aliquot supernatant for future analysis and store at -80°C.
Resuspend cell pellet in appropriate buffer for subsequent analysis [1].

Cell Count and Viability: Determine total cell count and viability using trypan blue exclusion or
automated cell counter. Adjust cell concentration as needed for subsequent assays.

Protocol 2: BAL Cell Analysis for PI3K/mTOR Pathway Inhibition

Materials:

Snap-free equipment (-80°C freezer or liquid nitrogen)
Cell lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.1% SDS, 1% Triton X-100, 0.5% sodium

deoxycholate) with phosphatase and protease inhibitors [5]
Meso Scale Discovery assay kit (Phospho (Ser473)/Total AKT Whole Cell Lysate Kit) [1]

Mass spectrometry system
Western blot equipment

Procedure:

Sample Preparation for pAKT/AKT Ratio:
Lysate BAL cells using ice-cold lysis buffer.

Quantify protein concentration using Bradford assay.
Analyze phospho-AKT (Ser473) and total AKT levels using Meso Scale Discovery assay

according to manufacturer's instructions.
Express results as ratio of pAKT/total AKT. Omipalisib treatment decreases this ratio,

indicating target engagement [1].
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PIP3/PIP2 Ratio Analysis by Mass Spectrometry:

Snap-freeze BAL cell pellets in liquid nitrogen.
Extract lipids using methanol/chloroform mixture.

Analyze PIP3 and PIP2 levels using liquid chromatography-mass spectrometry (LC-MS).
Express results as PIP3/PIP2 peak area ratio. Omipalisib treatment decreases this ratio,

confirming PI3K inhibition [1].
Western Blot Analysis for Additional Pathway Markers:

Separate proteins from BAL cell lysates by SDS-PAGE.
Transfer to PVDF membrane and probe with antibodies against p-AKT, p-S6, p-4EBP1, and

total protein forms.
Detect using enhanced chemiluminescence and quantify band intensities [4] [5].

The experimental workflow for BAL collection and analysis is summarized below:

Pre-BAL Imaging
(¹⁸F-FDG-PET/CT)

BAL Collection
(4 × 60 mL saline)

Sample Processing
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Figure 2. BAL Analysis Workflow for Omipalisib Studies. The schematic outlines the sequential
steps from patient imaging and sample collection to the specific analytical methods used on BAL cell

pellets and supernatant to quantify omipalisib exposure and pharmacodynamic response [1] [3].

Application Notes and Technical Considerations
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Safety Monitoring: In clinical studies, the most common adverse event associated with omipalisib

was diarrhea. Dose-related increases in insulin and glucose were also observed and should be

monitored regularly [1].

BAL Timing Considerations: Always perform PET/CT imaging before BAL procedures to prevent

inflammation from the lavage procedure from interfering with ¹⁸F-FDG uptake measurements [1].

Sample Integrity: Process BAL samples immediately on ice to preserve phosphoprotein states and

prevent analyte degradation. Use protease and phosphatase inhibitors in all lysis buffers [1] [5].

Model Selection: For in vitro IPF studies, primary human lung fibroblasts and precision-cut lung

slices from IPF tissue represent the most clinically relevant models for evaluating anti-fibrotic effects

[1] [2].

Combination Therapy Potential: Consider exploring combination strategies based on pathway

crosstalk. Research in neurocutaneous melanocytosis suggests potential enhanced efficacy when

combining omipalisib with MEK inhibitors [5].

Conclusion

The integration of BAL analysis into omipalisib research provides a powerful approach for demonstrating

target engagement and pharmacodynamic effects directly in the lung microenvironment. The protocols

outlined here enable comprehensive assessment of PI3K/mTOR pathway inhibition and its downstream

consequences on fibrotic processes. These methods support the translational development of omipalisib as a

potential therapeutic agent for IPF and provide a framework for evaluating other targeted therapies in

respiratory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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